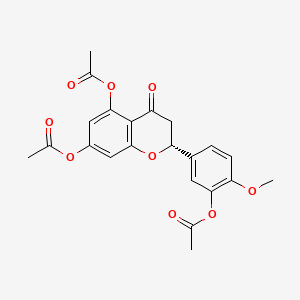

Hesperetic triacetate

Description

Historical Context and Evolution of Research on Acylated Flavonoids

Flavonoids, a vast group of polyphenolic secondary metabolites found throughout the plant kingdom, have been a subject of scientific inquiry for centuries due to their diverse biological activities. ingentaconnect.comnih.gov Historically, research focused on the isolation, identification, and characterization of naturally occurring flavonoids and their glycosides. nih.gov A significant area of flavonoid research has been their potential contribution to human health, with studies often linking their consumption to reduced risks of chronic diseases, largely attributed to their antioxidant properties. ingentaconnect.comnih.gov

The evolution of flavonoid research saw a shift towards understanding and overcoming the limitations of these natural compounds, such as low membrane permeability, limited systemic bioavailability, rapid metabolism, and poor solubility in lipophilic media. mdpi.comresearchgate.net This led to a growing interest in the chemical modification of flavonoids, with acylation—the process of adding an acyl group—emerging as a key strategy. In nature, acylation is a common modification that alters the solubility, stability, and reactivity of flavonoids, influencing their physiological roles, which can range from pigmentation and UV protection to acting as insect antifeedants. ingentaconnect.comnih.gov

Scientific exploration into the deliberate acylation of flavonoids, particularly through enzymatic synthesis, is a more recent development. ingentaconnect.comresearchgate.net Researchers began to investigate how selective acylation could enhance the physicochemical properties of flavonoids. ingentaconnect.com This approach aims to improve characteristics like lipophilicity, which can lead to a greater affinity for cell membranes and potentially enhanced bioavailability, allowing these compounds to be used in oil-based systems for therapeutic, cosmetic, or dietetic applications. ingentaconnect.comresearchgate.net The study of acylated flavonoids has thus evolved from observing their natural occurrence to strategically synthesizing them to create derivatives with potentially improved or novel biological activities. ingentaconnect.com

Significance of Hesperetin (B1673127) Triacetate in Contemporary Phytochemical Research

Hesperetin triacetate, also known as 3',5,7-Triacetoxy-4'-hydroxyflavanone, is a semi-synthetic derivative of hesperetin. ontosight.ai Hesperetin is a naturally occurring flavanone (B1672756) found abundantly in citrus fruits. ontosight.aimdpi.com While hesperetin itself demonstrates a range of biological activities, including antioxidant and anti-inflammatory effects, its application is often limited by poor water solubility. amegroups.orgnih.gov The synthesis of hesperetin triacetate, achieved through the acetylation of hesperetin's hydroxyl groups, is a direct response to this challenge. ontosight.aimdpi.com

The primary significance of hesperetin triacetate in modern phytochemical research lies in its modified structure and the resulting changes in its properties. The addition of three acetate (B1210297) groups enhances the compound's lipophilicity, which is hypothesized to improve its stability and ability to permeate biological membranes compared to its parent compound. ontosight.aimdpi.com This makes hesperetin triacetate a valuable subject for studies investigating structure-activity relationships, where it serves as a model to compare the biological effects of an acetylated flavonoid against its natural, non-acetylated form. mdpi.com

Research into hesperetin triacetate explores its potential as an agent with antioxidant, anti-inflammatory, and anticancer properties. ontosight.ai For instance, one study highlighted its action as a dual inhibitor of phosphodiesterase (PDE)3 and PDE4, enzymes relevant in inflammatory airway diseases. researchgate.net By studying such derivatives, researchers can probe the mechanisms of action and explore how modifications like acetylation can modulate the therapeutic potential of natural flavonoids.

| Attribute | Description | Reference |

|---|---|---|

| Parent Compound | Hesperetin | ontosight.ai |

| Synthesis Method | Acetylation of hesperetin, for example, using acetic anhydride (B1165640) in the presence of a catalyst like 4-(N,N-dimethylamino)-pyridine (DMAP) under microwave irradiation. | mdpi.com |

| Chemical Modification | Addition of three acetate (acetyl) groups to the flavonoid backbone at the 3', 5, and 7 positions. | ontosight.ai |

| Altered Physicochemical Property | Increased lipophilicity (fat solubility) compared to hesperetin. | ontosight.aimdpi.com |

| Research Focus | Investigation of its potential antioxidant, anti-inflammatory, and anticancer activities, and its use as a model for structure-activity relationship studies. | ontosight.ai |

Overview of Research Trajectories and Academic Gaps

Current research trajectories involving hesperetin triacetate are part of a broader effort to enhance the therapeutic potential of natural flavonoids. One key direction is the continued synthesis and evaluation of hesperetin derivatives to overcome the inherent limitations of the parent compound, such as poor bioavailability. amegroups.orgnih.gov This includes exploring various synthetic methods, such as microwave-assisted synthesis, to improve the efficiency of creating acetylated flavonoids like hesperetin triacetate. mdpi.com Another trajectory focuses on elucidating the specific biological mechanisms of these modified compounds. For example, studies have investigated the effects of hesperetin triacetate on specific cellular targets like phosphodiesterases to understand its anti-inflammatory potential. researchgate.net

Despite these advances, significant academic gaps remain. There is a notable disparity in the research focus between different types of flavonoid modifications. While methylated flavonoids have been studied extensively, research on acetylated derivatives like hesperetin triacetate is more limited, creating a gap in the comparative understanding of their structure-activity relationships. mdpi.com Although in vitro studies have provided initial evidence of the biological activities of hesperetin triacetate, there is a need for more comprehensive in vivo research to validate these findings and understand the compound's behavior within a complete biological system. ontosight.ai

Furthermore, much of the existing literature discusses the properties of its parent compound, hesperetin, or acylated flavonoids as a general class. amegroups.orgmdpi.com A specific gap exists in research focusing exclusively on the unique biological profile of hesperetin triacetate itself. More targeted studies are required to differentiate its activities from those of hesperetin and other derivatives and to fully characterize its potential applications. amegroups.orgresearchgate.net The precise functions and specific molecular targets of many flavonoid structures, including synthetic ones, are still not fully understood, highlighting a fundamental knowledge gap in the field. royalsocietypublishing.org

| Category | Description | Reference |

|---|---|---|

| Current Trajectory | Synthesis of derivatives to overcome the poor solubility and bioavailability of natural hesperetin. | amegroups.orgnih.gov |

| Current Trajectory | Elucidation of specific molecular mechanisms, such as the inhibition of PDE3/4 enzymes. | researchgate.net |

| Academic Gap | Limited research on acetylated flavonoids compared to the extensive studies on methylated flavonoids. | mdpi.com |

| Academic Gap | Lack of comprehensive in vivo studies to confirm the efficacy and behavior of hesperetin triacetate. | ontosight.ai |

| Academic Gap | A need for more research focused specifically on hesperetin triacetate, rather than extrapolating from data on hesperetin or general acylated flavonoids. | amegroups.orgresearchgate.net |

| Academic Gap | Incomplete understanding of the precise structure-function relationships for many modified flavonoids. | royalsocietypublishing.org |

Properties

CAS No. |

6274-73-3 |

|---|---|

Molecular Formula |

C22H20O9 |

Molecular Weight |

428.4 g/mol |

IUPAC Name |

[5-acetyloxy-2-(3-acetyloxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl] acetate |

InChI |

InChI=1S/C22H20O9/c1-11(23)28-15-8-20(30-13(3)25)22-16(26)10-18(31-21(22)9-15)14-5-6-17(27-4)19(7-14)29-12(2)24/h5-9,18H,10H2,1-4H3 |

InChI Key |

JXQZPLOAXXMSJR-UHFFFAOYSA-N |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C(=O)C[C@@H](O2)C3=CC(=C(C=C3)OC)OC(=O)C)C(=C1)OC(=O)C |

Canonical SMILES |

CC(=O)OC1=CC2=C(C(=O)CC(O2)C3=CC(=C(C=C3)OC)OC(=O)C)C(=C1)OC(=O)C |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis and Derivatization of Hesperetin Triacetate

Chemical Synthesis Pathways for Hesperetin (B1673127) Triacetate

Chemical synthesis remains a fundamental approach for producing hesperetin triacetate. The core of this process involves the esterification of the three free hydroxyl groups on the hesperetin molecule with acetyl groups.

Strategies for Acetylation of Hesperetin

The primary strategy for the chemical synthesis of hesperetin triacetate is the acetylation of its parent compound, hesperetin. Hesperetin is typically obtained by the acid-catalyzed hydrolysis of hesperidin (B1673128), a glycoside abundant in citrus peels mdpi.comresearchgate.netresearchgate.net.

Common acetylation methods employ an acetylating agent such as acetic anhydride (B1165640) or an acid chloride nih.govspringernature.com. The reaction is generally performed in the presence of a catalyst to facilitate the esterification of the phenolic hydroxyl groups at positions 5, 7, and 3'. One effective method involves using acetic anhydride with 4-(N,N-dimethylamino)-pyridine (DMAP) as a catalyst mdpi.com. An alternative approach involves the esterification using various acid chlorides in the presence of an organic base like triethylamine (TEA) in a suitable solvent such as methanol (B129727) nih.gov. These strategies are designed to completely acetylate all three available hydroxyl groups on the hesperetin molecule to form the triacetate derivative researchgate.net.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of hesperetin triacetate while minimizing reaction times. A significant advancement in this area is the use of microwave irradiation instead of conventional thermal heating (reflux) mdpi.com. Microwave-assisted synthesis has been shown to dramatically improve reaction efficiency.

Below is a comparative data table of synthesis methods for hesperetin triacetate.

| Feature | Conventional Thermal Method | Microwave-Assisted Method |

| Catalyst | DMAP | DMAP |

| Reaction Time | 24 hours | 10 minutes |

| Yield | 60-75% | 95% |

| Conditions | Reflux | 600 W, 180 °C, 6.6 bars |

This data is based on the synthesis of Hesperetin-triacetate from Hesperetin as described in the literature mdpi.com.

Stereoselective Synthesis Approaches

Hesperetin possesses a chiral center at the C-2 position of the C-ring, resulting in two possible enantiomeric forms researchgate.net. The naturally occurring form, derived from hesperidin, is predominantly the (S)-enantiomer. Chemical syntheses of hesperetin triacetate typically start with this naturally sourced (2S)-hesperetin synthose.com. The acetylation process does not affect the chiral center, meaning the stereochemistry of the starting material is retained in the final product, yielding [(2S)-5-acetyloxy-2-(3-acetyloxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl] acetate (B1210297) synthose.com. Therefore, the stereoselectivity of the final product is dependent on the stereochemical purity of the initial hesperetin.

Enzymatic Synthesis and Biotransformation Approaches

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for producing flavonoid derivatives. These biotransformation processes utilize enzymes as catalysts, often leading to higher specificity and milder reaction conditions.

Application of Biocatalysts in Hesperetin Triacetate Synthesis

The enzymatic acylation of flavonoids is a well-established strategy that is often favored over chemical methods because it can circumvent the need for multiple protection and deprotection steps nih.gov. Lipases are the most commonly employed biocatalysts for these reactions, with Lipase (B570770) B from Candida antarctica (CaLB) being widely used for the transesterification of both glycosylated and aglycone flavonoids nih.govresearchgate.net.

These enzymatic reactions are typically conducted in non-aqueous solvents, such as acetone (B3395972) or tert-butanol, to facilitate the acylation process nih.govacs.org. The lipase catalyzes the transfer of an acyl group from an acyl donor, like vinyl acetate, to the hydroxyl groups of the hesperetin molecule researchgate.net. This biocatalytic approach is noted for its high conversion yields and clean reaction profiles.

Substrate Specificity and Enzyme Engineering for Enhanced Production

A key advantage of using biocatalysts like lipases is their high degree of substrate specificity and regioselectivity nih.govresearchgate.net. Unlike chemical methods that may indiscriminately acetylate all available hydroxyl groups, enzymes can be selected or engineered to target specific positions on the flavonoid scaffold. This allows for the synthesis of specific acylated derivatives that might be difficult to obtain through conventional chemistry nih.gov.

Design and Synthesis of Novel Hesperetin Triacetate Derivatives

The modification of hesperetin, and by extension its acetylated form, hesperetin triacetate, is a key area of research aimed at enhancing its physicochemical properties and biological activities. Synthetic strategies primarily focus on the derivatization of the parent hesperetin molecule, which can then be acetylated if desired. These modifications introduce new functional groups and structural motifs to create a library of analogues for further investigation.

Strategies for Structural Modification and Analogue Generation

The generation of novel hesperetin triacetate derivatives often begins with the strategic modification of the hesperetin scaffold. Key methods include esterification, aminobenzylation, and condensation reactions, which target the reactive hydroxyl and aromatic ring positions of the molecule.

Esterification: One common approach is the esterification of hesperetin's hydroxyl groups with various acid chlorides. This reaction is typically carried out in a solvent such as methanol (MeOH) with a base like triethylamine (TEA) as a catalyst. This method allows for the introduction of long aliphatic chains or other functional groups, significantly altering the lipophilicity of the parent molecule. For example, hesperetin has been successfully esterified with a range of acid chlorides, yielding derivatives in good yields. nih.gov

Table 1: Synthesis of Hesperetin Derivatives via Esterification nih.gov

| Derivative Name | Acid Chloride Reagent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxochroman-7-yl oleate | Oleoyl chloride | 5 | 73 |

| 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxochroman-7-yl palmitate | Palmitoyl chloride | 4 | 68 |

| 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxochroman-7-yl stearate | Stearoyl chloride | 5 | 65 |

| 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxochroman-7-yl benzoate | Benzoyl chloride | 3 | 59 |

| 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxochroman-7-yl 4-nitrobenzoate | 4-Nitrobenzoyl chloride | 3 | 62 |

Aminobenzylation: Another effective strategy is the introduction of aminobenzyl groups onto the hesperetin structure through an electrophilic substitution reaction. mdpi.com This synthesis involves reacting hesperetin with benzaldehyde and various amine-containing compounds in methanol at a moderate temperature (e.g., 40 °C). mdpi.com This modification typically occurs at the C-6 position of the A-ring, which is activated for electrophilic attack. This approach has been used to create a series of novel aminobenzylated hesperetin derivatives. mdpi.com

Table 2: Synthesis of Aminobenzylated Hesperetin Derivatives mdpi.com

| Compound ID | Amine Reagent | Yield (%) |

|---|---|---|

| 3a | Aniline | 65.1 |

| 3b | 4-Fluoroaniline | 70.2 |

| 3c | 4-Chloroaniline | 72.8 |

| 3d | 4-Bromoaniline | 75.3 |

| 3e | 4-Iodoaniline | 78.1 |

| 3f | 4-Aminophenol | 60.5 |

Condensation and Nucleophilic Addition: The hesperetin structure contains reactive centers at the C-3 and C-4 positions, which can serve as synthons in organic synthesis. researchgate.net Researchers have utilized condensation reactions and nucleophilic additions with reagents like primary amines, diamines, and cyanoacetamides under mild, catalyst-free conditions to prepare novel mono- and bis-heterocyclic derivatives. researchgate.net

Linker Chemistry and Conjugation Techniques for Research Probes

To utilize hesperetin triacetate as a research tool, it can be covalently attached to reporter molecules (e.g., radioactive isotopes, fluorescent dyes) via chemical linkers. This process, known as bioconjugation, creates probes for studying biological systems. symeres.commorressier.com The linker is a crucial component that connects the core molecule to a functional tag. symeres.com

Linker Types: Linker technology is broadly categorized into two types: cleavable and non-cleavable. symeres.com

Cleavable Linkers: These linkers are designed to be stable in general circulation but are cleaved under specific conditions, such as the enzymatic environment of a target cell or a change in pH. symeres.comnih.gov This triggered release is essential for applications like antibody-drug conjugates (ADCs). nih.gov

Non-cleavable Linkers: These provide a stable, permanent bond between the molecule and the tag. The entire conjugate remains intact to fulfill its function. symeres.com

Self-immolative linkers are a subset of cleavable linkers that spontaneously degrade after an initial trigger, ensuring the complete release of the payload. symeres.com

Table 3: Characteristics of Linker Types in Bioconjugation symeres.comnih.gov

| Linker Type | Key Characteristic | Release Mechanism | Common Application |

|---|---|---|---|

| Cleavable (e.g., Dipeptide) | Environmentally sensitive | Enzymatic cleavage (e.g., by cathepsin) or pH change | Antibody-Drug Conjugates (ADCs) |

| Non-cleavable | High stability | Payload released after lysosomal degradation of carrier | PROTACs, some ADCs |

| Self-immolative | Spontaneous degradation post-trigger | Electronic cascade process | Used in combination with cleavable linkers |

Conjugation Techniques for Probes: A key example of creating a hesperetin-based research probe is through radiolabeling. An optimized method has been established to synthesize two isomers of 123I-labeled hesperetin. longdom.org This conjugation of a radioactive isotope allows the resulting molecule to be used as a probe for in vivo biodistribution studies, where the location and concentration of the compound can be tracked within an organism. longdom.org While direct conjugation of hesperetin triacetate is not explicitly detailed in the literature, a viable strategy would involve first attaching a bifunctional linker to one of hesperetin's hydroxyl groups. This would be followed by the acetylation of the remaining hydroxyls and, finally, the conjugation of the desired probe (e.g., a fluorophore) to the terminal end of the linker.

Biosynthesis and Natural Occurrence Investigation of Hesperetin Triacetate Precursors

Elucidation of Biosynthetic Pathways Leading to Hesperetin (B1673127)

The formation of hesperetin is a multi-step process originating from the general phenylpropanoid pathway, which then branches into the flavonoid biosynthesis pathway. The journey begins with the amino acid L-phenylalanine or L-tyrosine. mdpi.comresearchgate.netwikipedia.org

The pathway initiated from L-phenylalanine involves its deamination by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. wikipedia.org This is followed by hydroxylation by cinnamate (B1238496) 4-hydroxylase (C4H) to yield p-coumaric acid. wikipedia.org Alternatively, when starting from L-tyrosine, the enzyme tyrosine ammonia (B1221849) lyase (TAL) directly converts it to p-coumaric acid. mdpi.comresearchgate.net

The subsequent steps are as follows:

Activation of p-Coumaric Acid: The p-coumaric acid is activated by the enzyme 4-coumaroyl-CoA ligase (4CL), which attaches a coenzyme A molecule to form p-coumaroyl-CoA. mdpi.comwikipedia.org

Chalcone (B49325) Formation: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a precursor from primary metabolism, to produce naringenin (B18129) chalcone. mdpi.comwikipedia.org

Cyclization to a Flavanone (B1672756) Core: Naringenin chalcone undergoes intramolecular cyclization, a reaction facilitated by chalcone isomerase (CHI), to form the flavanone (2S)-naringenin. mdpi.comwikipedia.orgoup.com Naringenin serves as a critical intermediate for a wide array of flavonoids. oup.com

Hydroxylation: The flavanone naringenin is then hydroxylated at the 3' position of its B-ring by flavonoid 3'-hydroxylase (F3'H), an essential step that converts it into (2S)-eriodictyol. mdpi.comresearchgate.netacs.org

Methylation: The final step in hesperetin biosynthesis is the O-methylation of the 4'-hydroxyl group of eriodictyol (B191197). This reaction is catalyzed by a specific O-methyltransferase (OMT), yielding (2S)-hesperetin. mdpi.comresearchgate.net

The biosynthesis can proceed via two slightly different routes depending on the order of the final enzymatic steps. In one route, naringenin is first hydroxylated to eriodictyol and then methylated to hesperetin. acs.org An alternative pathway involves the methylation of naringenin to form isosakuranetin, followed by hydroxylation to produce hesperetin.

Genetic and Enzymatic Determinants of Flavonoid Biosynthesis Relevant to Hesperetin

The biosynthesis of hesperetin is governed by a series of specific enzymes, each encoded by corresponding genes. The coordinated expression of these genes is crucial for the production of hesperetin in plants.

The key enzymes involved in this pathway have been identified and characterized in various plant species and even utilized in microbial systems for heterologous production of flavonoids. mdpi.comresearchgate.net Methyltransferases, in particular, are pivotal in the final stages of methylated flavonoid biosynthesis. researchgate.netresearchgate.net Research has focused on identifying novel flavonoid 4′-O-methyltransferases (F4′OMTs) with high substrate specificity for (2S)-eriodictyol to improve the efficiency of hesperetin synthesis. researchgate.netresearchgate.net In some organisms, transcriptomics studies have been employed to identify and engineer genes to enhance the production of precursors like L-tyrosine, thereby increasing final flavonoid titers. researchgate.netnih.govnih.gov

Below is a table summarizing the key enzymes and the genes that encode them in the hesperetin biosynthetic pathway.

| Enzyme | Abbreviation | Function | Relevant Genes (Examples) |

|---|---|---|---|

| Tyrosine Ammonia Lyase | TAL | Converts L-tyrosine to p-coumaric acid. mdpi.comresearchgate.net | TAL |

| 4-Coumaroyl-CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. mdpi.comresearchgate.net | 4CL |

| Chalcone Synthase | CHS | Condenses p-coumaroyl-CoA and 3x malonyl-CoA to form naringenin chalcone. mdpi.comresearchgate.net | CHS |

| Chalcone Isomerase | CHI | Cyclizes naringenin chalcone to (2S)-naringenin. mdpi.comresearchgate.net | CHI |

| Flavonoid 3'-Hydroxylase | F3'H | Hydroxylates (2S)-naringenin to (2S)-eriodictyol. mdpi.comresearchgate.netacs.org | F3'H, CYP-family genes researchgate.net |

| Flavonoid 4'-O-Methyltransferase | F4'OMT | Methylates (2S)-eriodictyol to (2S)-hesperetin. researchgate.netresearchgate.net | CCoAOMT7, CrcOMT-2, CgtOMT-3 researchgate.netresearchgate.net |

Natural Occurrence and Isolation Methodologies for Hesperetin Precursors in Plant Matrices

Hesperetin itself is a flavanone aglycone. In nature, it predominantly exists in glycosidic forms, the most common of which is hesperidin (B1673128) (hesperetin-7-O-rutinoside). wikipedia.org These glycosides are abundant in citrus fruits.

Natural Occurrence: The primary natural sources of hesperetin and its glycoside precursor, hesperidin, are the peels and fruit tissues of citrus species. mdpi.comresearchgate.net Significant quantities can be found in:

Sweet Oranges (Citrus sinensis) mdpi.com

Bitter Oranges (Citrus aurantium) mdpi.com

Lemons (Citrus limon) wikipedia.orgmdpi.com

Limes (Citrus aurantifolia) wikipedia.org

Grapefruits (Citrus paradisi) wikipedia.org

Mandarins (Citrus reticulata) mdpi.com

The peels, membranes, and pulp residues from citrus juice production are particularly rich sources of these compounds, making them economically attractive for extraction. mdpi.comresearchgate.net Hesperidin is also found in plants from the Lamiaceae family, such as peppermint (Mentha piperita). wikipedia.orgmdpi.com

| Plant Source | Common Name | Primary Precursor Compound |

|---|---|---|

| Citrus sinensis | Sweet Orange | Hesperidin mdpi.com |

| Citrus aurantium | Bitter Orange | Hesperidin mdpi.com |

| Citrus limon | Lemon | Hesperidin wikipedia.orgmdpi.com |

| Mentha piperita | Peppermint | Hesperidin wikipedia.org |

Isolation Methodologies: The extraction of hesperetin precursors from plant matrices involves several established methods. Since hesperidin is the more abundant and stable form in plants, isolation procedures often target this glycoside first, followed by hydrolysis to obtain the aglycone, hesperetin.

Solvent Extraction: A common technique involves using solvents like aqueous ethanol (B145695) or methanol (B129727) to extract flavonoids from dried and powdered citrus peels. biomedres.us Soxhlet extraction using petroleum ether followed by ethanol has also been described. researchgate.net

Alkaline Extraction: This method involves macerating the plant material (e.g., orange peel) in an alkaline solution, such as potassium hydroxide (B78521) (KOH) or by adjusting the pH to be greater than 10. researchgate.netgoogle.com This can be followed by acidification to precipitate the flavonoids.

Acid Hydrolysis for Hesperetin: To obtain hesperetin from its glycoside, hesperidin, acid hydrolysis is employed. Hesperidin is heated in a solution containing an acid, such as sulfuric acid or acetic acid, which cleaves the sugar moiety (rutinose) to yield the hesperetin aglycone. biomedres.us

Advanced Extraction Techniques: Modern methods aim to improve yield and efficiency. These include microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE), which can reduce extraction time and solvent consumption. researchgate.netresearchgate.net

Purification: Following initial extraction, purification steps are necessary. A common procedure involves dissolving the crude extract in a solvent like acetone (B3395972) and then inducing crystallization by adding an anti-solvent such as water, often with acetic acid. biomedres.us The resulting crystals are then filtered, washed, and dried to yield purified hesperetin. google.com

In Vitro and Ex Vivo Mechanistic Investigations of Hesperetin Triacetate Bioactivities

Cellular and Subcellular Modulatory Effects

A comprehensive review of scientific literature indicates a notable scarcity of specific in vitro and ex vivo research focused on the cellular and subcellular modulatory effects of Hesperetin (B1673127), triacetate.

Mechanisms of Action on Cellular Signaling Pathways

There is currently limited specific data from in vitro or ex vivo studies detailing the direct mechanisms of action of Hesperetin, triacetate on major cellular signaling pathways such as MAPK, PI3K/Akt, or NF-κB. Research has largely concentrated on its parent compound, hesperetin, and due to the significant structural differences imparted by the three acetate (B1210297) groups, these findings cannot be directly extrapolated to Hesperetin, triacetate.

Impact on Gene Expression and Protein Regulation

Specific investigations into the impact of Hesperetin, triacetate on gene expression and the regulation of specific proteins are not extensively available in current scientific literature. Consequently, a detailed account of its effects on transcription factors, protein synthesis, or degradation pathways remains to be elucidated.

Effects on Organelle Function and Cellular Homeostasis

Detailed studies on the effects of Hesperetin, triacetate on the function of cellular organelles, such as mitochondria or the endoplasmic reticulum, and its role in maintaining cellular homeostasis, have not been sufficiently reported. The primary research focus has been on its enzymatic and receptor-level interactions rather than its broader subcellular activities.

Enzyme Modulation and Receptor Interactions

Research into Hesperetin, triacetate has yielded specific insights into its role as a modulator of particular enzymes and its potential interactions with cellular receptors.

Inhibition and Activation Kinetics of Specific Enzymes

The most well-documented bioactivity of Hesperetin, triacetate is its role as a dual inhibitor of phosphodiesterase (PDE) enzymes, specifically PDE3 and PDE4. researchgate.netresearchgate.net The inhibition of different conformers of the PDE4 enzyme is linked to either therapeutic outcomes or adverse effects. biocrick.com Hesperetin, triacetate (HTA) has been reported to dually inhibit PDE3/4 with a therapeutic ratio (PDE4H/PDE4L) of 20.8. researchgate.netresearchgate.net This characteristic is significant as the inhibition of the low-affinity (PDE4L) conformer is associated with anti-inflammatory and bronchodilator effects, while inhibition of the high-affinity (PDE4H) conformer is linked to side effects like nausea. biocrick.com

A comparative study on various hesperetin derivatives provides context for the inhibitory action of Hesperetin, triacetate.

Table 1: Therapeutic Ratios of Hesperetin Derivatives on Phosphodiesterase 4 (PDE4) Conformers

| Compound | Therapeutic Ratio (PDE4H/PDE4L) |

|---|---|

| Hesperetin-5,7,3'-O-triacetate (HTA) | 20.8 |

| Hesperetin | >11 |

Data sourced from studies on guinea pig phosphodiesterases. researchgate.netbiocrick.com

Ligand-Receptor Binding Studies and Allosteric Modulation

While experimental ligand-receptor binding assays are limited, computational molecular docking studies have provided theoretical insights into the interaction of Hesperetin, triacetate with specific receptors. One such study explored its binding to the insulin (B600854) receptor tyrosine kinase. nih.gov The findings suggest a potential interaction, as detailed by the calculated binding energies and the specific amino acid residues involved in the interaction. nih.gov

Table 2: Molecular Docking Interaction of Hesperetin, triacetate with Insulin Receptor Tyrosine Kinase

| Docking Software | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|

| AutoDock 4.0 | -6.08 | SER 1006, ASN 1137, LYS 1030 |

| AutoDock Vina | -8.2 | SER 1006, ASN 1137, LYS 1030 |

This data represents a computational prediction of binding affinity and interaction sites. nih.gov

These docking results hypothesize that Hesperetin, triacetate could act as a potential activator of the insulin receptor tyrosine kinase, though this requires confirmation through experimental in vitro and ex vivo assays. nih.gov There is no substantial evidence at present to classify Hesperetin, triacetate as an allosteric modulator for any specific receptor.

Modulation of Oxidative Stress Pathways in Cellular Models

Hesperetin, the active metabolite of hesperetin triacetate, demonstrates significant antioxidant properties through direct and indirect mechanisms in various cellular models.

Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

In vitro studies have consistently shown that hesperetin possesses the ability to directly neutralize harmful free radicals. This scavenging activity is a key component of its cellular protective effects. By donating a hydrogen atom or an electron, hesperetin can neutralize reactive oxygen species (ROS), thereby diminishing their damaging potential. nih.gov This direct antioxidant action has been observed in various experimental setups, contributing to the reduction of oxidative stress in cellular environments.

Upregulation of Endogenous Antioxidant Defense Systems

Beyond direct scavenging, hesperetin has been shown to bolster the cell's own antioxidant defenses. It can upregulate the expression and activity of primary antioxidant enzymes. nih.gov This includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase. nih.gov The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response, is a key target. Hesperetin can promote the nuclear translocation of Nrf2, leading to the increased expression of these vital protective enzymes. nih.gov

Anti-inflammatory Cascade Intervention

The anti-inflammatory properties of hesperetin, and by extension hesperetin triacetate, are well-documented in a variety of in vitro and ex vivo models, where it has been shown to interfere with multiple stages of the inflammatory cascade.

Inhibition of Pro-inflammatory Mediators (e.g., Cytokines, Chemokines)

Hesperetin has demonstrated a significant capacity to inhibit the production of key pro-inflammatory mediators. In cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, hesperetin has been found to reduce the levels of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com It also decreases the production of other inflammatory molecules like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). mdpi.com This inhibition of inflammatory mediators is a critical aspect of its anti-inflammatory effects.

| Cell Line | Inducer | Mediator | Effect of Hesperetin | Reference |

| RAW 264.7 | LPS | Nitric Oxide (NO) | Reduction | mdpi.com |

| RAW 264.7 | LPS | Prostaglandin E2 (PGE2) | Reduction | mdpi.com |

| RAW 264.7 | LPS | Tumor Necrosis Factor-alpha (TNF-α) | Reduction | mdpi.com |

| RAW 264.7 | LPS | Interleukin-6 (IL-6) | Reduction | mdpi.com |

| SW982 | Interleukin-1beta (IL-1β) | Interleukin-6 (IL-6) | Inhibition | researchgate.net |

| SW982 | Interleukin-1beta (IL-1β) | Matrix Metalloproteinase-3 (MMP-3) | Inhibition | researchgate.net |

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

The inhibitory effects of hesperetin on pro-inflammatory mediator production are underpinned by its ability to modulate key intracellular signaling pathways. The nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation, is a primary target. Hesperetin has been shown to inhibit the activation of NF-κB. Furthermore, it can modulate the mitogen-activated protein kinase (MAPK) signaling pathways, including c-Jun N-terminal kinase (JNK). researchgate.net For instance, in human synovial cells, hesperetin was found to inhibit IL-1β-induced JNK activation, which in turn reduced the production of MMP-3 and IL-6. researchgate.net

Investigation of Antineoplastic Mechanisms in Cancer Cell Lines

The potential of hesperetin as an anticancer agent has been explored in a variety of cancer cell lines, where it has been shown to induce cell death and inhibit proliferation through multiple mechanisms. The anticancer effects are often linked to its ability to induce apoptosis, or programmed cell death. ontosight.ai Studies have revealed that hesperetin can trigger the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and an altered Bax:Bcl-2 ratio. ontosight.ai This leads to the activation of caspases, such as caspase-9 and caspase-3, which are key executioners of apoptosis. ontosight.ai

Induction of Apoptosis and Cell Cycle Arrest

In vitro studies have demonstrated that hesperetin triacetate plays a role in the regulation of the cell cycle and the induction of programmed cell death (apoptosis). Research indicates that the compound can induce a G1-phase cell cycle arrest, effectively halting cell division at this critical checkpoint. hodoodo.com Furthermore, in a comparative study of several O-acylated flavonoids, hesperetin triacetate was identified as having the most potent antiproliferative effect. researchgate.net A key finding from this research was its ability to induce DNA fragmentation, which is a hallmark of apoptosis. researchgate.net

Inhibition of Cell Proliferation and Angiogenesis

The acetylation of flavonoids is a chemical modification that can enhance their biological activity. Studies have shown that acylated derivatives, including hesperetin triacetate, can be more effective at inhibiting the proliferation of cancer cells than their parent flavonoids. researchgate.net Hesperetin triacetate has been specifically recognized for its strong antiproliferative capabilities against certain cancer cell lines. researchgate.netzu.edu.pk While the parent compound, hesperetin, has been associated with the inhibition of angiogenesis (the formation of new blood vessels), specific in vitro studies detailing the direct anti-angiogenic mechanisms of hesperetin triacetate are limited. researchgate.net

Modulation of Metastasis and Invasion Pathways

The potential for flavonoids and their derivatives to interfere with cancer metastasis and invasion is a significant area of research. researchgate.net These processes involve complex signaling pathways that regulate cell migration and tissue remodeling. While the broader class of hesperetin-related compounds has been studied for anti-metastatic properties, specific mechanistic data from in vitro models detailing how hesperetin triacetate directly modulates metastasis and invasion pathways is not extensively covered in available literature. researchgate.net

Neuroprotective Mechanisms in Neural Cell Cultures

The neuroprotective potential of flavonoids is often attributed to their antioxidant and anti-inflammatory properties. The parent compounds of hesperetin triacetate, hesperidin (B1673128) and hesperetin, have been investigated for their beneficial effects on the central nervous system. researchgate.netresearchgate.net However, dedicated research on the specific neuroprotective mechanisms of hesperetin triacetate in neural cell culture models is still an emerging area.

Attenuation of Neuroinflammation and Excitotoxicity

Neuroinflammation is a key factor in the pathology of various neurodegenerative diseases. One of the mechanisms for anti-inflammatory action is the inhibition of pro-inflammatory mediators like nitric oxide (NO). nih.gov A phytochemical profiling of the plant Ludwigia adscendens identified hesperetin triacetate as one of its constituents; the plant extract demonstrated anti-inflammatory effects through the inhibition of nitric oxide. nih.gov This suggests a potential, though indirect, role for hesperetin triacetate in attenuating neuroinflammatory pathways. Direct studies on its effect on excitotoxicity in neural cultures are not widely documented.

Promotion of Neuronal Survival and Synaptic Plasticity

The parent flavonoid, hesperidin, has been linked to the enhancement of synaptic plasticity in research models. researchgate.net The ability of a compound to promote neuronal survival and maintain synaptic function is crucial for neuroprotection. At present, specific in vitro studies focusing on the direct effects of hesperetin triacetate on neuronal survival and synaptic plasticity in neural cell cultures have not been extensively reported.

Cardiovascular Mechanistic Studies in Cellular Models

Flavonoids are widely recognized for their potential benefits to cardiovascular health, with research pointing to various underlying mechanisms. The parent compounds of hesperetin triacetate have been associated with cardioprotective effects in some studies. researchgate.netjournalgrid.com However, there is a lack of specific mechanistic investigations using cardiovascular cellular models (such as endothelial cells or cardiomyocytes) to determine the direct effects of hesperetin triacetate on pathways relevant to cardiovascular function.

Limited In Vitro and Ex Vivo Mechanistic Data Available for Hesperetin Triacetate Bioactivities

While the parent compound, hesperetin, has been the subject of numerous scientific investigations, a comprehensive review of available literature reveals a significant scarcity of specific in vitro and ex vivo studies on the bioactivities of its derivative, hesperetin triacetate. Research directly addressing its role in endothelial function, anti-atherogenic mechanisms, and metabolic regulation at the cellular level is not extensively documented in publicly accessible scientific databases.

General information suggests that hesperetin triacetate possesses antioxidant, anti-inflammatory, and potential anticancer properties. ontosight.ai The acetylation of hesperetin to form hesperetin triacetate is a process that can enhance the compound's lipophilicity, which may, in turn, improve its bioavailability. ontosight.aimdpi.com

One available study focused on hesperetin-5,7,3'-O-triacetate (HTA), a liposoluble derivative of hesperetin. This research investigated its effects on airway hyperresponsiveness, demonstrating a dual inhibition of phosphodiesterase (PDE) 3 and 4. d-nb.inforesearchgate.net However, these findings fall outside the scope of endothelial, anti-atherogenic, and metabolic regulation.

A computational molecular docking study included "Hesperitin Triacetate" (presumed to be hesperetin triacetate) and predicted its binding energy to the insulin receptor tyrosine kinase. researchgate.netresearchgate.net It is important to note that this is a theoretical prediction and not experimental data from in vitro or ex vivo models.

The vast majority of research relevant to the requested topics has been conducted on hesperetin itself. These studies have shown that hesperetin can positively influence endothelial function by promoting the production of nitric oxide (NO), a key molecule in vasodilation. nih.govmdpi.commdpi.compsu.edunih.gov Furthermore, hesperetin has demonstrated anti-atherogenic properties by inhibiting the formation of foam cells, which are critical in the development of atherosclerotic plaques. nih.gov

In the context of metabolic regulation, hesperetin has been shown to reduce lipid accumulation in liver cells (hepatocytes) and fat cells (adipocytes). rug.nlresearchgate.netnih.gov It has also been found to modulate key signaling pathways involved in glucose and lipid metabolism, including the insulin signaling pathway. nih.govnih.govsci-hub.runih.gov

Given the lack of specific data for hesperetin triacetate in the requested areas, a detailed article with data tables on its in vitro and ex vivo mechanistic investigations, as outlined, cannot be generated at this time. The available scientific literature does not provide the necessary detailed research findings to populate the specified sections and subsections.

Structure Activity Relationship Sar Studies of Hesperetin Triacetate and Its Analogues

Impact of Acetylation on Pharmacophore and Binding Affinity

Acetylation, the process of introducing acetyl functional groups, can significantly alter the pharmacophore of hesperetin (B1673127). A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. The hydroxyl (-OH) groups on the hesperetin molecule are key hydrogen bond donors and acceptors. Converting these to acetyl (-OCOCH₃) groups modifies this interaction potential.

This modification from a hydrogen-donating hydroxyl group to a non-hydrogen-donating acetyl group changes the molecule's polarity and its ability to form hydrogen bonds, which are critical for binding to protein targets. While it might decrease hydrogen bonding capability at the site of acetylation, it increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes. ontosight.ai

Molecular docking studies have provided insights into how these changes affect binding affinity. For instance, in a study involving the nitrate (B79036) reductase enzyme, hesperetin triacetate demonstrated a higher binding energy (-8.36 kcal/mol) compared to its parent compound, hesperetin (-6.72 kcal/mol). nih.govresearchgate.net This suggests a stronger interaction with the enzyme's binding site. Hesperetin triacetate was found to form a hydrogen bond with the T102 residue of the enzyme. nih.gov

Similarly, in docking studies with insulin (B600854) receptor tyrosine kinase, hesperetin triacetate showed a favorable binding energy of -8.2 kcal/mol (using AutoDock Vina), interacting with key residues such as SER 1006, ASN 1137, and LYS 1030. bioinformation.net This binding affinity was comparable to or even better than that of hesperetin itself (-8.4 kcal/mol), indicating that acetylation does not necessarily diminish binding and can, in some cases, lead to more favorable interactions, potentially due to improved hydrophobic interactions within the binding pocket. bioinformation.net

Table 1: Comparative Binding Affinities of Hesperetin and Hesperetin Triacetate

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Hesperetin | Nitrate Reductase | -6.72 | Not specified in detail |

| Hesperetin Triacetate | Nitrate Reductase | -8.36 | T102 |

| Hesperetin | Insulin Receptor Tyrosine Kinase | -8.4 | ASN 1137, ASP 1150, LYS 1030, SER 1006 |

Data sourced from multiple molecular docking studies. nih.govresearchgate.netbioinformation.net

Correlating Structural Modifications with Specific Biological Activities

The structural modifications of hesperetin, particularly acetylation, have been correlated with various biological activities, including antioxidant, anti-inflammatory, and antitumor effects. The addition of acetyl groups can enhance the lipophilicity of hesperetin, potentially improving its absorption and cellular uptake, which could lead to enhanced biological effects. ontosight.ai

Enzymatic acylation studies have shown that the position of acetylation can be controlled. For instance, using Pseudomonas cepacea lipase (B570770) (PSL-C), acetylation of aglycone flavonoids like hesperetin can occur on the 4'-OH, 3'-OH, and 7-OH hydroxyls. acs.org The specific pattern of acetylation is critical, as it dictates the molecule's final shape and electronic properties, and thus its biological activity.

Anti-inflammatory Activity : Hesperetin itself is known to possess anti-inflammatory properties by inhibiting inflammatory mediators. sathyabama.ac.iniiarjournals.org Studies on a specific derivative, Hesperetin-5,7,3'-O-triacetate (HTA), have shown it effectively suppresses airway hyperresponsiveness in animal models, a key feature of asthma. researchgate.net This suggests that the tri-acetylated form retains and possibly enhances the anti-inflammatory potential of the parent compound in specific contexts. The aglycone form, hesperetin, has been shown to be more potent in its biological activity compared to its glycoside form, hesperidin (B1673128). sathyabama.ac.inacs.org Acetylation, as a modification of the aglycone, aims to further improve these properties.

Anticancer Activity : Research has indicated that structural modifications of hesperetin can lead to derivatives with improved antitumor activity. nih.gov For example, a series of novel aminobenzylated hesperetin derivatives showed promising antiproliferative activity against cancer cell lines, with some compounds exhibiting better activity than hesperetin itself. nih.gov This highlights that while acetylation is one valuable modification, other structural changes on the hesperetin backbone can also lead to enhanced efficacy.

Computational Approaches to SAR Analysis (e.g., Molecular Docking, QSAR)

Computational methods are indispensable tools in modern drug discovery for predicting and analyzing the SAR of compounds like hesperetin triacetate before their synthesis.

Molecular Docking : This technique predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, usually a protein) to form a stable complex. As seen in the studies on nitrate reductase and insulin receptor tyrosine kinase, docking allows researchers to visualize the interactions between hesperetin triacetate and the amino acid residues in the binding pocket of a target protein. nih.govresearchgate.netbioinformation.net It provides crucial data on binding energy, which is an estimate of the binding affinity. nih.gov These studies have shown that hesperetin triacetate can fit well into the binding sites of various enzymes, often through a combination of hydrogen bonds and hydrophobic interactions. nih.govbioinformation.net For instance, molecular docking was used to screen hesperetin derivatives against the AWP1 protein of Candida glabrata to develop new antifungal agents. euchembioj.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models help in predicting the activity of new, unsynthesized compounds. For hesperetin derivatives, QSAR studies have been employed to understand the relationship between molecular descriptors (e.g., electronic properties, lipophilicity, steric factors) and their anti-inflammatory activity. e3s-conferences.orgresearchgate.net For example, a QSAR study on 7-O-amide hesperetine derivatives identified that specific net atomic charges on certain carbon atoms were key descriptors for predicting anti-inflammatory activity (IC₅₀ values). e3s-conferences.orgresearchgate.net Such models can guide the design of new analogues with potentially higher potency. e3s-conferences.org Pharmacophore modeling, often used in conjunction with QSAR, helps to identify the essential structural features required for a specific biological activity, such as acting as a PPARγ agonist. innovareacademics.ininnovareacademics.in

Elucidation of Key Structural Motifs for Enhanced Efficacy

SAR studies, combining synthesis, biological testing, and computational analysis, have helped to elucidate key structural motifs of hesperetin analogues that are important for enhanced efficacy.

The Flavonoid Backbone : The C6-C3-C6 skeleton of hesperetin is the fundamental scaffold. The integrity of this structure is generally essential for its biological activities. researchgate.net

Acetylation Pattern : The number and position of acetyl groups are critical. While increasing lipophilicity, acetylation also blocks potential hydrogen bonding sites. The optimal pattern of acetylation will depend on the specific target protein's binding site characteristics. For instance, Hesperetin-5,7,3'-O-triacetate shows specific biological effects, indicating that this particular arrangement of acetyl groups is favorable for certain activities. researchgate.net

Substitution on the B-ring : The substitution pattern on the B-ring of the flavonoid is a well-known determinant of activity. For hesperetin, the 3'-hydroxy and 4'-methoxy groups are significant. Modifications at these positions, including acetylation of the 3'-hydroxyl group, directly influence interactions with target proteins.

Modifications at the 7-position : The hydroxyl group at position 7 of the A-ring is a common site for modification, including glycosylation (as in hesperidin) and acetylation. Studies on 7-O-amide hesperetine derivatives have shown that modifications at this position can significantly impact anti-inflammatory activity. e3s-conferences.orgresearchgate.net

Advanced Analytical Methodologies for Research on Hesperetin Triacetate

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying Hesperetin (B1673127), triacetate from complex mixtures, such as reaction media or biological matrices. The choice of technique is dictated by the compound's physicochemical properties, particularly its increased non-polar nature compared to hesperetin.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of flavonoids and their derivatives due to its high resolution, sensitivity, and adaptability. For Hesperetin, triacetate, reversed-phase HPLC (RP-HPLC) is the method of choice.

Method development typically begins with selecting a suitable stationary phase, most commonly a C18 column, which effectively retains the non-polar Hesperetin, triacetate. The mobile phase is usually a gradient mixture of an organic solvent (like acetonitrile or methanol) and acidified water (often with formic or acetic acid to improve peak shape). The higher lipophilicity of the triacetate derivative generally requires a higher proportion of the organic solvent for elution compared to its parent compound, hesperetin. jfda-online.comnih.gov

Validation of an HPLC method is crucial to ensure its reliability. Key validation parameters, based on established methods for similar flavonoids, are outlined below. researchgate.netnih.gov

Table 1: HPLC Method Parameters and Validation for Hesperetin, triacetate Analysis

| Parameter | Typical Conditions / Values |

| Chromatographic System | |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Elution | Gradient |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temperature | 30 - 35 °C nih.gov |

| Detection | UV Detector at ~288 nm |

| Validation Parameters | |

| Linearity Range | 0.5 - 100 µg/mL (R² > 0.99) nih.govresearchgate.net |

| Limit of Detection (LOD) | < 0.8 µg/mL nih.gov |

| Limit of Quantification (LOQ) | < 2.8 µg/mL nih.gov |

| Precision (RSD%) | < 5% researchgate.net |

| Accuracy (Recovery %) | 88% - 130% nih.gov |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications

Gas Chromatography (GC): While less common than HPLC for flavonoid analysis due to their low volatility, GC can be employed, particularly when coupled with mass spectrometry (GC-MS). The analysis of underivatized flavonoids like hesperetin is challenging. However, Hesperetin, triacetate, being an acetylated form, may exhibit improved thermal stability and volatility. For analysis, a high-temperature capillary column with a non-polar stationary phase would be required.

Thin-Layer Chromatography (TLC): TLC is a simple, cost-effective, and rapid technique primarily used for qualitative analysis, such as monitoring the progress of the synthesis of Hesperetin, triacetate from hesperetin or for preliminary purity checks. researchgate.net The separation is typically performed on silica gel plates. The mobile phase, or eluent, is a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate). The spots can be visualized under a UV lamp at 254 nm or 365 nm. researchgate.net The retention factor (Rf) value of Hesperetin, triacetate will be significantly higher (i.e., it will travel further up the plate) than that of the more polar hesperetin.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure of Hesperetin, triacetate and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Analysis

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed.

The ¹H NMR spectrum of Hesperetin, triacetate would show characteristic signals confirming the core flavanone (B1672756) structure, similar to hesperetin. chemicalbook.comresearchgate.net Crucially, it would also feature three distinct singlet peaks in the δ 2.0-2.5 ppm region, corresponding to the methyl protons of the three acetate (B1210297) groups. The addition of these electron-withdrawing acetyl groups would cause a downfield shift (deshielding) of the aromatic protons on the A and B rings compared to the parent hesperetin. nih.gov Similarly, in the ¹³C NMR spectrum, new signals for the acetate carbonyl carbons (around δ 168-171 ppm) and methyl carbons (around δ 20-22 ppm) would be present.

Table 2: Predicted ¹H NMR Chemical Shift Changes from Hesperetin to Hesperetin, triacetate

| Proton | Hesperetin (Approx. δ ppm) | Hesperetin, triacetate (Predicted Shift) | Rationale |

| H-6, H-8 (A-ring) | 5.9 - 6.2 | Downfield shift | Acetylation of adjacent hydroxyl groups (5-OH, 7-OH) |

| B-ring Protons | 6.8 - 7.0 | Downfield shift | Acetylation of 3'-OH group |

| Acetate CH₃ | N/A | ~2.0 - 2.5 (3 singlets) | Presence of three new acetyl groups |

Mass Spectrometry (MS) for Fragmentation Analysis and Metabolite Identification

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For Hesperetin, triacetate (C₂₂H₂₀O₉), the expected exact mass is approximately 428.1107 g/mol . Electrospray ionization (ESI) is a common soft ionization technique used for this class of compounds. massbank.eu

Tandem MS (MS/MS) is used to study the fragmentation patterns, which provides further structural confirmation. The fragmentation of Hesperetin, triacetate would be expected to show sequential losses of ketene (CH₂=C=O, mass 42 Da) from the precursor ion, corresponding to the cleavage of the three acetate groups. The core flavanone structure also undergoes a characteristic retro-Diels-Alder (RDA) fragmentation. This technique is also vital for identifying potential metabolites in biological studies, which may involve de-acetylation or other biotransformations. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

UV-Vis spectroscopy is a straightforward and robust method for quantifying compounds that contain a chromophore, such as the flavonoid structure in Hesperetin, triacetate. Flavonoids typically exhibit two main absorption bands in the UV-Vis spectrum. nih.gov For hesperetin, these are Band I (related to the B-ring) at longer wavelengths and Band II (related to the A-ring) at shorter wavelengths. nih.gov

The acetylation of the hydroxyl groups on the aromatic rings can cause a hypsochromic (blue) shift—a shift to a shorter wavelength—of these absorption maxima (λmax). researchgate.net Quantification is achieved by creating a calibration curve of absorbance versus concentration at the λmax, following the Beer-Lambert Law. chem-soc.siresearchgate.net

Table 3: Typical UV-Vis Spectral Data for Hesperetin and Predicted Data for Hesperetin, triacetate

| Compound | Solvent | Band II (λmax) | Band I (λmax) |

| Hesperetin | Methanol (B129727) / Ethanol (B145695) | ~288 nm researchgate.net | ~325 nm (shoulder) nih.gov |

| Hesperetin, triacetate | Methanol / Ethanol | Predicted hypsochromic shift (~280-285 nm) | Predicted hypsochromic shift or disappearance |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of compounds like Hesperetin triacetate in complex matrices. nih.gov These methods provide both separation of the analyte from interferences and its subsequent identification and quantification.

LC-MS/MS and GC-MS for Metabolomic Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the metabolomic profiling of Hesperetin triacetate and its derivatives. These techniques allow for the identification and quantification of metabolites in biological samples, providing insights into the compound's absorption, distribution, metabolism, and excretion.

LC-MS/MS is particularly well-suited for the analysis of flavonoids and their derivatives due to its high sensitivity and selectivity. researchgate.netrsc.org It allows for the direct analysis of these compounds in biological fluids with minimal sample preparation. nih.gov Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers rapid and precise quantification of hesperetin and its enantiomers in plasma and urine. nih.gov The use of electrospray ionization (ESI) in either positive or negative mode allows for the detection of a wide range of metabolites. tmu.edu.twmdpi.com

Table 1: Application of LC-MS/MS in the Analysis of Hesperetin and Related Compounds

| Analyte | Matrix | LC-MS/MS Method | Linear Range | Lower Limit of Quantification (LLOQ) | Reference |

|---|---|---|---|---|---|

| Hesperidin (B1673128) and Hesperetin | Rat Plasma | Polarity-switching ESI-MS/MS | 1–1000 ng/mL (Hesperidin), 0.2–100 ng/mL (Hesperetin) | 1 ng/mL (Hesperidin), 0.2 ng/mL (Hesperetin) | rsc.org |

| (R)- and (S)-Hesperetin | Human Plasma | UPLC-MS/MS | 25–2500 nM | 25 nM | nih.gov |

| (R)- and (S)-Hesperetin | Human Urine | UPLC-MS/MS | 50–5000 nM | 50 nM | nih.gov |

GC-MS, on the other hand, is a robust technique for the analysis of volatile and semi-volatile compounds. researchgate.net For non-volatile compounds like flavonoids, a derivatization step, such as silylation, is typically required to increase their volatility and thermal stability. researchgate.netresearchgate.net This method has been successfully applied to the analysis of hesperetin and other flavonoids in various plant extracts and biological samples. researchgate.netmdpi.com GC-MS provides excellent chromatographic resolution and generates mass spectra that can be used for structural elucidation and compound identification by comparison with spectral libraries. mdpi.com

CE-MS for High-Resolution Separations

Capillary electrophoresis-mass spectrometry (CE-MS) is a high-resolution separation technique that offers an alternative to liquid chromatography for the analysis of flavonoids. mdpi.com CE provides very efficient separations based on the electrophoretic mobility of the analytes in a capillary filled with an electrolyte solution. nih.gov When coupled with mass spectrometry, CE-MS becomes a powerful tool for the analysis of complex mixtures, including plant extracts and biological fluids. lcms.cz This technique has been successfully used for the separation and identification of various flavonoids, including hesperetin and its glycosides. lcms.cz The choice of background electrolyte and ionization mode is crucial for achieving optimal separation and detection sensitivity. nih.gov

Table 2: CE-MS Methods for Flavonoid Analysis

| Analyte(s) | Matrix | CE-MS Conditions | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Hesperetin and Naringin | Orange extracts | 5 mM borate buffer (pH 9.3), positive ion ESI-MS | <2 µg/ml (for Naringin) | lcms.cz |

| Various phenolic compounds (including flavonoids) | Honey sample | 0.5 M NH4OH, negative ion ESI-MS | 0.004–1.9 mg/L | nih.gov |

Electrochemical and Biosensor-Based Detection Methods for Research

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the determination of electroactive compounds like Hesperetin triacetate. nih.govmdpi.com These methods are based on the oxidation or reduction of the analyte at an electrode surface, generating a measurable electrical signal. mdpi.com

Various types of electrodes, including glassy carbon electrodes (GCE), have been modified with different nanomaterials to enhance their sensitivity and selectivity for flavonoid detection. bohrium.com For instance, a GCE modified with reduced graphene oxide and single-walled carbon nanotubes has been used for the sensitive detection of hesperetin. researchgate.net The development of electrochemical sensors based on carbon nanomaterials has shown great promise for the analysis of flavonoids in food and biological samples. mdpi.combohrium.com

Biosensors, which integrate a biological recognition element with a transducer, offer even higher selectivity for the target analyte. While specific biosensors for Hesperetin triacetate have not been extensively reported, the principles of biosensor design for other flavonoids can be applied. Molecularly imprinted polymers (MIPs) have been used to create selective recognition sites for hesperidin, the glycoside of hesperetin, demonstrating the potential for developing highly specific sensors. researchgate.net These sensors can provide real-time analysis and are amenable to miniaturization for portable device applications. nih.gov

Table 3: Electrochemical and Biosensor-Based Methods for Hesperetin and Hesperidin Detection

| Analyte | Sensor/Electrode | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Hesperetin | Reduced graphene oxide/SWCNTs modified GCE | Voltammetry | 0.05–100.0 μmol/L | 0.011 μmol/L | researchgate.net |

| Hesperidin | Pencil graphite microelectrode | Differential Pulse Voltammetry (DPV) | 50 nM–2 μM | 25 nM | nih.gov |

| Hesperidin | Poly(ferulic acid)/MWCNTs modified GCE | Differential Pulse Voltammetry (DPV) | 0.025–10 µM | 7.0 nM | mdpi.com |

| Hesperidin | Molecularly imprinted polymer on ultrafine activated carbon | Electrochemical sensing | 85 nM–30 μM | 45 nM | researchgate.net |

Preclinical Pharmacokinetic and Biotransformation Data on Hesperetin Triacetate Not Available in Current Scientific Literature

A thorough review of published scientific research reveals a significant lack of available data regarding the pharmacokinetic and biotransformation properties of the specific chemical compound Hesperetin, triacetate (also known as hesperetin-5,7,3'-O-triacetate) in preclinical models. Consequently, it is not possible to provide a detailed, evidence-based article adhering to the requested structure on its absorption, distribution, metabolism, and excretion.

Hesperetin, triacetate is a synthetically acetylated derivative of hesperetin, a natural flavonoid found in citrus fruits. The addition of three acetate groups is expected to significantly alter its physicochemical properties, such as lipophilicity, which in turn would influence its interaction with biological systems compared to its parent compound, hesperetin.

While extensive research has been conducted on the pharmacokinetics and metabolism of hesperetin and its naturally occurring glycoside, hesperidin, this information cannot be directly extrapolated to Hesperetin, triacetate. The metabolic journey of the triacetate form would likely begin with the enzymatic hydrolysis of the acetate groups by esterases found in the intestines, liver, and blood, to release the parent compound, hesperetin. This initial step is a critical aspect of its biotransformation that is not a factor for hesperetin itself.

Following this presumed initial hydrolysis, the resulting hesperetin would then likely undergo the well-documented Phase I and Phase II metabolic pathways. However, without specific preclinical studies on Hesperetin, triacetate, details regarding its absorption efficiency, tissue distribution patterns, potential to cross the blood-brain barrier, and the specific metabolites formed remain speculative.

Due to the absence of direct scientific studies investigating the pharmacokinetic and biotransformation research of Hesperetin, triacetate in pre-clinical models, the following sections of the requested article cannot be completed with scientifically accurate and validated information:

Pharmacokinetic and Biotransformation Research of Hesperetin Triacetate in Pre Clinical Models

Metabolic Fate and Biotransformation Pathways

Role of Cytochrome P450 Enzymes and Conjugation Reactions

Further preclinical research is required to elucidate the pharmacokinetic profile and metabolic fate of Hesperetin (B1673127), triacetate.

Information regarding the requested article on "Hesperetin, triacetate" is currently unavailable in published preclinical research.

Following a comprehensive search of scientific literature, no specific data was found on the pharmacokinetic and biotransformation research of the chemical compound “Hesperetin, triacetate” in preclinical models. The requested detailed analysis of its elimination kinetics and excretion routes, including renal and biliary mechanisms and half-life determination, is not available in the public domain.

Research in this area has predominantly focused on the parent compound, hesperetin, and its naturally occurring glycoside, hesperidin (B1673128). While studies on these related compounds are extensive, the specific pharmacokinetic profile of the triacetate derivative of hesperetin has not been detailed in the available preclinical studies.

Therefore, the generation of a scientifically accurate article adhering to the provided outline for "Hesperetin, triacetate" is not possible at this time due to the absence of foundational research data.

Innovative Formulation Strategies and Delivery Systems for Research Applications

Nanoparticle-Based Delivery Systems for Enhanced Research Bioavailability

Nanoparticle-based systems are a primary focus for improving the solubility and absorption of hydrophobic compounds. By reducing the particle size to the nanometer range, the surface area-to-volume ratio is significantly increased, which can lead to enhanced dissolution rates and bioavailability.

Liposomal and Polymeric Nanoparticle Encapsulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. For a lipophilic compound, it would be entrapped within the lipid bilayer. Research on hesperetin (B1673127) has shown that liposomal encapsulation can improve its stability and provide a sustained release profile. nih.govnih.govelsevierpure.com Polymeric nanoparticles, formulated from biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA), offer another promising approach. Studies on hesperetin-loaded PLGA nanoparticles have demonstrated the potential for high encapsulation efficiency and controlled release, which could be beneficial for targeted delivery in research models. nih.govresearchgate.net

Solid Lipid Nanoparticles and Nanosuspensions

Solid lipid nanoparticles (SLNs) are colloidal carriers made from solid lipids. They combine the advantages of polymeric nanoparticles and liposomes. Research on hesperidin (B1673128) and hesperetin has indicated that SLNs can enhance oral bioavailability. biointerfaceresearch.comsemanticscholar.orgjneonatalsurg.comjneonatalsurg.com Nanosuspensions are dispersions of pure drug nanocrystals in a liquid medium, stabilized by surfactants or polymers. This approach is particularly useful for compounds that are poorly soluble in both aqueous and organic media. For hesperetin, nanosuspensions have been investigated for dermal delivery, showing that they can increase the penetration of the compound into the skin. nih.gov

Microencapsulation and Prodrug Approaches for Targeted Research Delivery

Microencapsulation and prodrug strategies are employed to protect the compound from degradation, control its release, and target it to specific sites.

Cyclodextrin Complexation and Emulsion Systems

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity, allowing them to form inclusion complexes with hydrophobic molecules. This complexation can significantly increase the aqueous solubility and stability of the guest molecule. Studies on hesperetin and its derivatives have shown that complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin, enhances their solubility and biological activity. nih.govnih.govmdpi.combeilstein-journals.orgresearchgate.net Nanoemulsions, which are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, are another effective way to improve the solubility and absorption of lipophilic compounds. Research on hesperetin has demonstrated that nanoemulsions can significantly improve its oral bioavailability. mdpi.com

Design of Prodrugs for Improved Research Bioavailability and Specificity

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. This approach can be used to overcome various pharmaceutical and pharmacokinetic barriers, such as poor solubility, instability, and non-specific toxicity. While specific prodrugs of Hesperetin, triacetate are not documented in the available literature, the general strategy for a flavonoid would involve masking the hydroxyl groups with moieties that improve water solubility or lipid permeability, and are designed to be cleaved by specific enzymes at the target site.

Topical and Transdermal Delivery Systems for Localized Research Applications

For localized applications, topical and transdermal delivery systems offer the advantage of delivering a compound directly to the site of action, which can minimize systemic side effects. Research on hesperetin has explored its incorporation into cream formulations for topical application. These studies have investigated the use of various penetration enhancers to improve its permeation through the skin barrier. nih.gov Additionally, hesperetin has been loaded into lipid-core nanocapsules and impregnated into textile fibers as a novel approach for topical drug delivery. nih.gov

Design of Gels, Creams, and Patches

The development of topical formulations such as gels, creams, and patches for hesperetin derivatives is aimed at achieving stable, effective vehicles that can ensure adequate skin deposition and retention.

Gels and Creams: Gels and creams are common semi-solid dosage forms for topical delivery. For poorly water-soluble compounds like hesperetin and its derivatives, formulation design focuses on enhancing solubility and stability.

Emulgels: A recent study focused on creating a hyaluronic emulgel to ensure the deposition and retention of hesperetin in the epidermis. nih.gov This system combines the properties of an emulsion and a gel, allowing for the incorporation of lipophilic compounds. The formulation, developed using a phase inversion method, was optimized with hyaluronic acid and Polysorbate 80. nih.gov The final emulgel was physically stable for at least two months at room temperature and exhibited a sustained-release profile. nih.gov

Creams: Research on hesperetin creams has shown that solubility can be significantly increased by using short-chain alcohols. nih.govresearchgate.net One study found that polyethylene (B3416737) glycol 400 (PEG 400) increased the solubility of hesperetin by 3400-fold. nih.govresearchgate.net These cream formulations often incorporate penetration enhancers to improve dermal absorption. nih.govresearchgate.net Stability is a key consideration; in one study, a cream formulation of a flavonoid extract proved stable under both long-term (12 months) and accelerated (6 months) testing conditions, with no significant degradation of the active components or microbial contamination. mdpi.com

Interactive Table: Components in Hesperetin Gel and Cream Formulations

Patches: Transdermal patches offer controlled, systemic delivery of drugs through the skin, avoiding first-pass metabolism. nih.gov While specific research on a Hesperetin, triacetate patch is not available, studies on the related compound hesperidin provide insight into potential design strategies.

A typical transdermal patch can be formulated using a solvent evaporation technique. jddtonline.inforesearchgate.net Key components include:

Polymers: To form the matrix of the patch, polymers such as Hydroxypropyl Methylcellulose (HPMC) E 5 and Eudragit S 100 are used. jddtonline.inforesearchgate.net

Plasticizers: To ensure flexibility and prevent the patch from becoming brittle, plasticizers like Dibutyl phthalate (B1215562) are incorporated. jddtonline.inforesearchgate.net

Lubricants/Humectants: Glycerin can be used to lubricate and maintain moisture. jddtonline.inforesearchgate.net

The design can be a simple monolith or a more complex bilayer system, which allows for more precise control over the release rate of the active pharmaceutical ingredient (API). nipte.org By adjusting the API's spatial distribution and the thickness of the layers, the permeation profile can be tailored to specific research needs. nipte.org

Permeation Enhancement Strategies

The stratum corneum is the primary barrier to the penetration of topical agents. iosrjournals.org For lipophilic compounds like Hesperetin, triacetate, various strategies are researched to enhance permeation and ensure the compound reaches its target within the skin or the systemic circulation.

Chemical Enhancers: These are compounds that reversibly decrease the barrier function of the stratum corneum. Studies on hesperetin creams have identified several effective chemical enhancers:

Menthol: Found to be the most potent enhancer in one study. nih.govresearchgate.net

Azone: A well-known permeation enhancer. nih.govresearchgate.net

Fatty Acids and Lecithin (B1663433): A combination of linoleic acid and lecithin also demonstrated significant enhancing effects and reduced the lag time for permeation from 3.7 hours to 1 hour. nih.govresearchgate.net